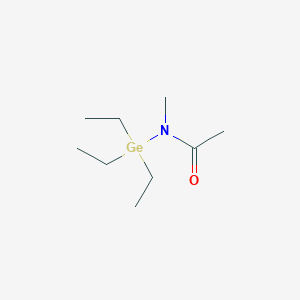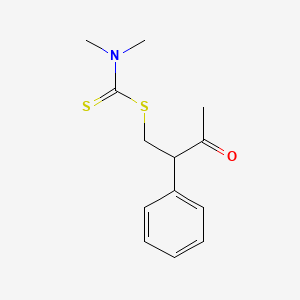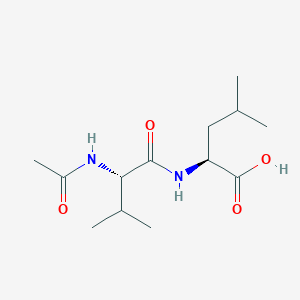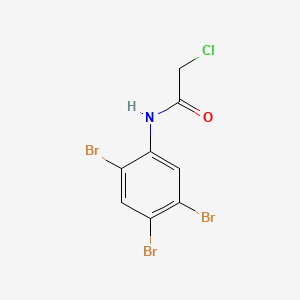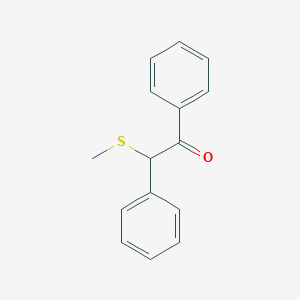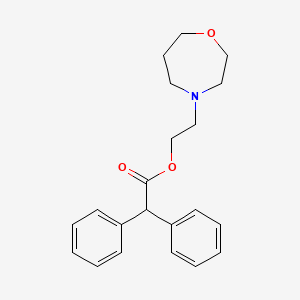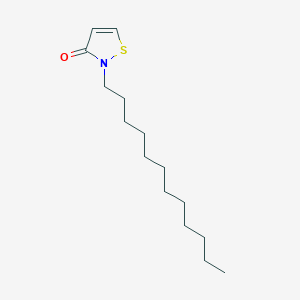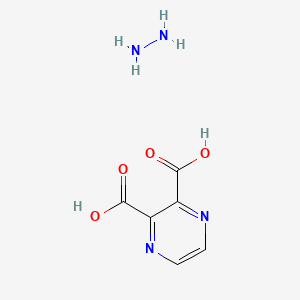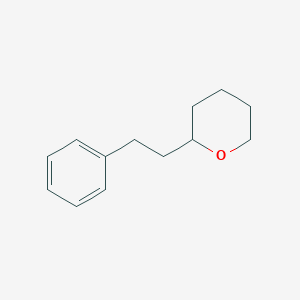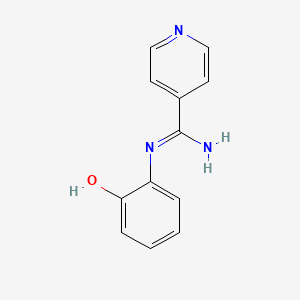
N-(o-Hydroxyphenyl)isonicotinamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-Hydroxyphenyl)isonicotinamidine: is a chemical compound with the molecular formula C12H11N3O It is known for its unique structure, which includes a hydroxyphenyl group and an isonicotinamidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Hydroxyphenyl)isonicotinamidine typically involves the reaction of isonicotinic acid hydrazide with o-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(o-Hydroxyphenyl)isonicotinamidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(o-Hydroxyphenyl)isonicotinamidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(o-Hydroxyphenyl)isonicotinamidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s hydroxyphenyl group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(p-Hydroxyphenyl)isonicotinamidine
- N-(m-Hydroxyphenyl)isonicotinamidine
- N-(o-Hydroxyphenyl)nicotinamidine
Uniqueness
N-(o-Hydroxyphenyl)isonicotinamidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its hydroxy group at the ortho position enhances its reactivity and binding interactions compared to its para and meta counterparts.
Eigenschaften
CAS-Nummer |
23564-33-2 |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
N'-(2-hydroxyphenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H11N3O/c13-12(9-5-7-14-8-6-9)15-10-3-1-2-4-11(10)16/h1-8,16H,(H2,13,15) |
InChI-Schlüssel |
MGSWEZBRDLVJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=C(C2=CC=NC=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
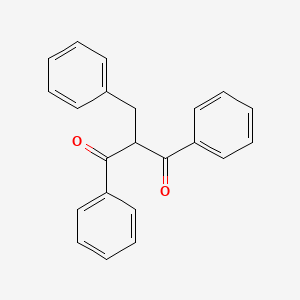
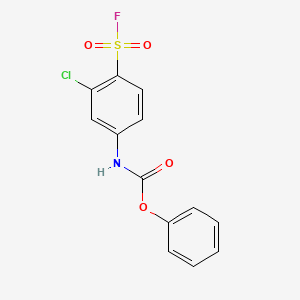

![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
